molecular formula C9H9F2N B2541717 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline CAS No. 537033-81-1

4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2541717
CAS No.: 537033-81-1
M. Wt: 169.175
InChI Key: COWKAQOYHYDALU-UHFFFAOYSA-N
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Description

4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C9H9F2N and its molecular weight is 169.175. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

  • One-Pot Synthesis

    A novel one-pot synthesis method has been developed for 4,4-difluoro-1,2,3,4-tetrahydroisoquinolines, utilizing a silver-catalyzed intramolecular aminofluorination of alkyne. This efficient approach allows the synthesis of various fluorinated isoquinolines (Liu, Wu, Chen, & Liu, 2013).

  • Regioselective Fluorination

    Highly regioselective monofluorination of tetrahydroisoquinoline derivatives has been achieved. This method provides a means to synthesize 4-fluorinated isoquinoline derivatives, showing the versatility in chemical modifications of tetrahydroisoquinolines (Hou, Higashiya, & Fuchigami, 1997).

  • Asymmetric Synthesis Strategies

    The asymmetric synthesis of C1-chiral tetrahydroisoquinolines, including 4,4-difluoro derivatives, has been a focus, with their applications in natural product synthesis and asymmetric catalysis being highlighted. Novel catalytic strategies have been summarized (Liu, Liu, Jin, Guo, & Zhao, 2015).

  • Electrolytic Partial Fluorination

    Techniques for electrolytic partial fluorination of organic compounds, including tetrahydroisoquinolines, have been explored. This contributes to the efficient production of fluorinated derivatives (Hou, Higashiya, & Fuchigami, 1997).

Applications in Biological Studies

  • Evaluation as Anticancer Agents

    Substituted tetrahydroisoquinolines, including 4,4-difluoro derivatives, have been synthesized and evaluated as potential anticancer agents. Their structural features make them promising candidates for pharmaceutical development (Redda, Gangapuram, & Ardley, 2010).

  • Local Anesthetic Activity Evaluation

    Isoquinoline alkaloids, including 4,4-difluoro derivatives, have been studied for their local anesthetic activity. This research contributes to understanding the therapeutic potential of these compounds (Azamatov et al., 2023).

Chemical Property Studies

  • Study of Goldilocks Effect

    The impact of fluorination on the chemical properties of tetrahydroisoquinolines has been investigated. This study helps understand how modifications like fluorination affect the bioactivity and selectivity of these compounds (Grunewald, Seim, Lu, Makboul, & Criscione, 2006).

  • Multicomponent Reactions

    Research has focused on the C(1)-functionalization of tetrahydroisoquinolines via multicomponent reactions, highlighting their importance in creating biologically active derivatives (Kaur & Kumar, 2020).

Future Directions

The future directions for the research and development of THIQ derivatives are promising. Due to their diverse biological activities, they have garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity .

Properties

IUPAC Name

4,4-difluoro-2,3-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N/c10-9(11)6-12-5-7-3-1-2-4-8(7)9/h1-4,12H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWKAQOYHYDALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(CN1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.